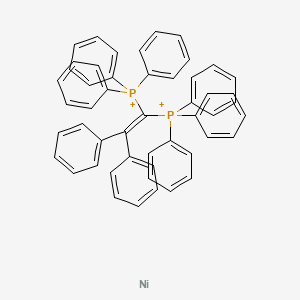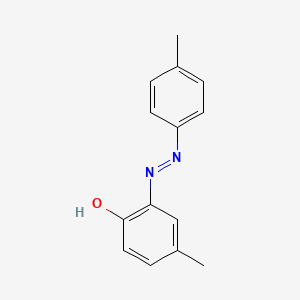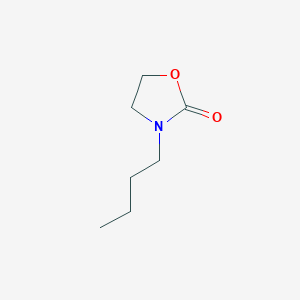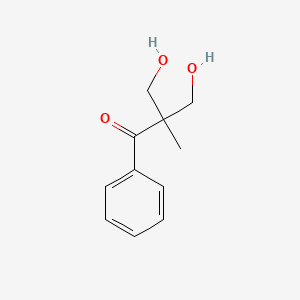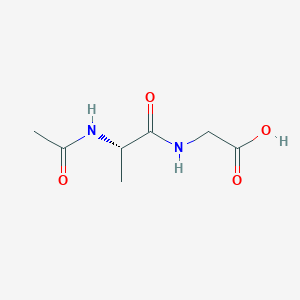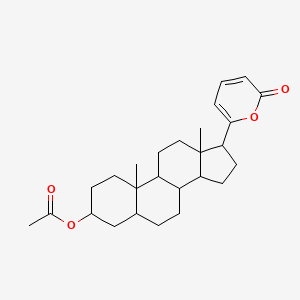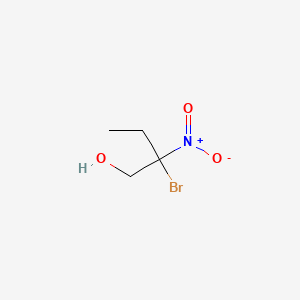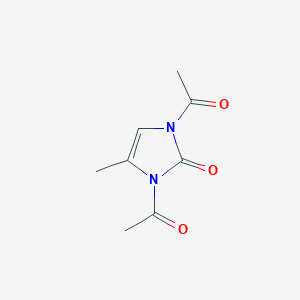![molecular formula C18H15NO2 B14704555 1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane] CAS No. 24971-27-5](/img/structure/B14704555.png)
1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which involves a dibenzoindole core fused with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] typically involves multi-step organic reactions. The starting materials often include dibenzoindole derivatives and dioxolane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2’-oxindole]: Another spiro compound with a different core structure.
Spiro[cyclohexane-1,2’-indole]: Features a cyclohexane ring fused with an indole moiety.
Spiro[fluorene-9,2’-indole]: Combines a fluorene ring with an indole structure.
Uniqueness
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
24971-27-5 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,2'-1H-phenanthro[9,8a-b]pyrrole] |
InChI |
InChI=1S/C18H15NO2/c1-2-4-14-13(3-1)11-16-17(7-8-19-16)5-6-18(12-15(14)17)20-9-10-21-18/h1-8,11H,9-10,12H2 |
Clé InChI |
UKYHDCGPGFJZHG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC3=C4C=CC=CC4=CC5=NC=CC35C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


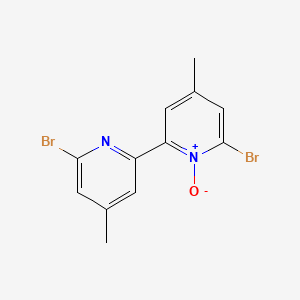
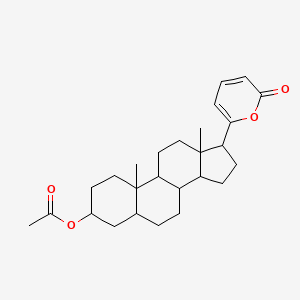
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
